3-Bromodibenzothiophene 5,5-Dioxide

Descripción general

Descripción

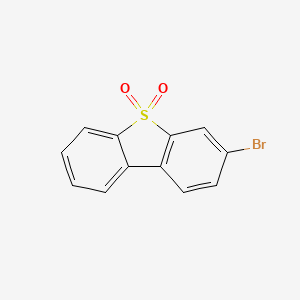

3-Bromodibenzothiophene S,S-dioxide is a chemical compound with the molecular formula C12H7BrO2S. It is a brominated derivative of dibenzothiophene S,S-dioxide, characterized by the presence of a bromine atom at the third position of the dibenzothiophene ring system. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, pharmaceuticals, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromodibenzothiophene 5,5-Dioxide typically involves the bromination of dibenzothiophene S,S-dioxide. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to achieve high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (SAr) and transition metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling with aryl boronic acids yields biaryl derivatives, essential for constructing conjugated polymers in organic electronics .

Example Reaction: Conditions:

- Catalysts: Pd(PPh) or PdCl(dppf)

- Solvents: Dimethoxyethane (DME) or THF

- Base: NaCO or KPO

- Temperature: 80–100°C

| Substrate | Product | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | 3-Phenyldibenzothiophene dioxide | 78% | OLED emissive layers |

| Thien-2-ylboronic acid | Thienyl-substituted derivative | 65% | Organic photovoltaics |

Buchwald-Hartwig Amination

Reaction with amines under palladium catalysis produces aryl amines for pharmaceutical intermediates .

Conditions:

- Catalyst: Pd(dba)/Xantphos

- Solvent: Toluene

- Base: CsCO

- Temperature: 110°C

Reduction Reactions

The sulfone group can be reduced to a thioether or thiol, altering electronic properties for material science applications .

Example Reaction: Key Findings:

- LiAlH in THF reduces sulfone to thioether (dibenzothiophene) at 0°C .

- NaBH/NiCl selectively reduces bromine to hydrogen under mild conditions.

Oxidation Reactions

Nitration:

Cyclization and Polymerization

Used as a monomer in D–A (donor–acceptor) conjugated polymers for photocatalysis and hydrogen evolution .

Polymer Synthesis:

Mechanistic Insights

- Electrochemical Bromination: Bromine substitution is facilitated by the electron-deficient nature of the sulfone group, directing electrophiles to the para position .

- Kinetic Studies: SAr reactions proceed via a Meisenheimer intermediate, with rate acceleration in polar aprotic solvents (DMF, DMSO) .

Critical Research Findings

- Electron Deficiency: The sulfone group enhances electrophilic substitution at the 7-position, enabling regioselective functionalization .

- Solubility: Derivatives exhibit improved aqueous solubility due to sulfone hydrophilicity, aiding photocatalytic applications .

- Thermal Stability: Polymers derived from this compound retain stability up to 300°C, critical for device fabrication .

Aplicaciones Científicas De Investigación

3-Bromodibenzothiophene S,S-dioxide has diverse applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents.

Material Science: It is employed in the fabrication of organic semiconductors and light-emitting diodes (OLEDs)

Mecanismo De Acción

The mechanism of action of 3-Bromodibenzothiophene 5,5-Dioxide involves its interaction with molecular targets through its bromine and sulfone functional groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and redox reactions. The compound’s ability to undergo these reactions makes it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Dibenzothiophene S,S-Dioxide: The parent compound without the bromine substitution.

2,8-Dibromo-dibenzothiophene S,S-Dioxide: A derivative with bromine atoms at the second and eighth positions.

Uniqueness: 3-Bromodibenzothiophene S,S-dioxide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications and material science .

Actividad Biológica

3-Bromodibenzothiophene 5,5-Dioxide (DBTO) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a dibenzothiophene core with a bromine atom and a sulfone group, which contribute to its reactivity and biological interactions. The compound is known to exhibit properties such as fluorescence, making it useful in various biochemical applications.

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that this compound acts as an antagonist at the α7-nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive functions and neurodegenerative diseases. In vitro binding assays have shown that the compound demonstrates high selectivity for α7-nAChRs compared to other nAChR subtypes, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

Table 1: Binding Affinity of this compound

| Receptor Type | Binding Affinity (K_i in nM) |

|---|---|

| Human α7-nAChR | 2.0 |

| Human α4β2 nAChR | 0.025 |

| Rat α6β2 nAChR | 0.025 |

| Human 5-HT3 receptor | 0.2 |

The data suggest that the compound effectively inhibits the activation of these receptors, which could be beneficial in managing neurodegenerative disorders by modulating cholinergic signaling .

2. Antioxidant Activity

In addition to its neuropharmacological effects, this compound exhibits antioxidant properties. Studies have demonstrated that it can inhibit oxidative stress in cellular models by scavenging reactive oxygen species (ROS). This activity is particularly relevant in contexts where oxidative damage contributes to disease pathology .

Case Study 1: Neuroprotection in Alzheimer's Models

A study investigated the neuroprotective effects of this compound in mouse models of Alzheimer's disease. The compound was administered to transgenic mice expressing amyloid precursor protein (APP), leading to a significant reduction in amyloid plaque formation and associated neurotoxicity. Behavioral assessments indicated improvements in memory and cognitive function compared to control groups .

Case Study 2: Fluorescent Imaging Applications

Another application of this compound is in fluorescent imaging for cellular studies. Researchers utilized derivatives of dibenzothiophene compounds as fluorescent dyes to visualize cell membranes and monitor cellular processes. The unique photophysical properties of this compound enhance its utility in live-cell imaging experiments .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity for biological testing. Various synthetic routes have been explored, including bromination and oxidation strategies that yield derivatives with enhanced biological activity or selectivity for specific targets .

Moreover, investigations into the structure-activity relationship (SAR) have revealed that modifications at the bromine position can significantly alter the binding affinity and selectivity for nAChRs, paving the way for developing more potent analogs .

Propiedades

IUPAC Name |

3-bromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRCPNQYOKMDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.